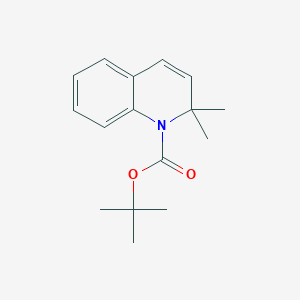

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline and related compounds has been achieved through various methods. One approach involves the reaction of isoquinoline with di-tert-butyl dicarbonate (Boc_2O) in n-hexane, leading to the formation of the target compound in high yield under mild conditions. This process is facilitated by the chemoselective nature of the tert-butoxycarbonylation reaction, which proceeds without the need for a base and offers a high degree of selectivity and efficiency (Ouchi et al., 2002).

Molecular Structure Analysis

The molecular structure of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline is characterized by its tert-butoxycarbonyl group attached to the isoquinoline ring system. This structural feature is crucial for its function as a protective group reagent. The presence of the tert-butoxycarbonyl group allows for the selective protection of amine and alcohol functional groups, which can be particularly useful in multi-step organic synthesis routes.

Chemical Reactions and Properties

This compound is employed in the chemoselective tert-butoxycarbonylation of aromatic and aliphatic amines, phenols, and carboxylic acids. The reaction is notable for its high yield and the absence of a base requirement, making it a mild and versatile option for protecting functional groups during complex synthesis processes. Additionally, the compound has been used in the preparation of various heterocyclic compounds, demonstrating its utility in the synthesis of complex organic structures (Saito et al., 2006).

科学的研究の応用

Antioxidant Applications and Mechanisms

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline and its analogues have shown potential in antioxidant applications, particularly in the preservation of polyunsaturated fatty acids in fish meal, which are prone to spontaneous combustion due to their high degree of unsaturation. Research conducted since 1983 has highlighted the importance of accurate physical constants for these compounds and demonstrated that their efficacy as antioxidants must be determined within the actual medium of application, such as fish meal, rather than in accelerated tests. One particular analogue, hydroquin (1,2-dihydro-2,2,4-trimethylquinoline), was identified as equally effective and cost-efficient as ethoxyquin, the standard antioxidant used in this context. This research emphasizes the critical role of oxidation products, like EQ-dimer and a quinolone derivative, which are potent antioxidants in their own right, potentially explaining the strong antioxidative property of ethoxyquin in fish meal preservation (A. J. de Koning, 2002).

Analytical Methods for Antioxidant Activity

The analytical determination of antioxidant activity has been a significant area of research, with various methods developed to assess the efficacy of compounds such as 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline. These methods are crucial for understanding how antioxidants interact with free radicals and other oxidizing agents, providing a foundation for their application in food engineering, medicine, and pharmacy. Key tests include Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and the Folin–Ciocalteu test, among others. These tests are based on either hydrogen atom transfer or electron transfer mechanisms, and they offer insight into the kinetic processes and equilibria involved in antioxidant reactions. Such analytical methods are instrumental in the development of antioxidants for complex sample matrices and have been applied successfully in determining the antioxidant capacity of a wide range of samples (I. Munteanu, C. Apetrei, 2021).

特性

IUPAC Name |

tert-butyl 2,2-dimethylquinoline-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-15(2,3)19-14(18)17-13-9-7-6-8-12(13)10-11-16(17,4)5/h6-11H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBHPNNWUHTYAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444806 |

Source

|

| Record name | 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline | |

CAS RN |

179898-89-6 |

Source

|

| Record name | 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B69776.png)

![Benzonitrile, 2-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B69777.png)

![Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B69792.png)

![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)